molecular formula C12H12F3NO B11869957 7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B11869957
M. Wt: 243.22 g/mol
InChI Key: QAJUFWSKMCXUAJ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one is a synthetic organic compound with a unique structure that includes a quinoline core substituted with dimethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and functional group modifications to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-2-oxo-5,6,7,8-tetrahydroquinoline: Similar in structure but lacks the trifluoromethyl group.

    7,7-Dimethyl-2-(methyl)-7,8-dihydroquinolin-5(6H)-one: Similar core structure with different substituents.

Uniqueness

The presence of the trifluoromethyl group in 7,7-Dimethyl-2-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one distinguishes it from similar compounds, potentially enhancing its chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

7,7-dimethyl-2-(trifluoromethyl)-6,8-dihydroquinolin-5-one

InChI

InChI=1S/C12H12F3NO/c1-11(2)5-8-7(9(17)6-11)3-4-10(16-8)12(13,14)15/h3-4H,5-6H2,1-2H3

InChI Key

QAJUFWSKMCXUAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=N2)C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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